

Alvelestat- $^{13}\text{C},\text{d}_3$: A Technical Guide to its Certificate of Analysis and Purity

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Compound of Interest

Compound Name: Alvelestat- $^{13}\text{C},\text{d}_3$

Cat. No.: B15557439

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the certificate of analysis and purity assessment for Alvelestat- $^{13}\text{C},\text{d}_3$, a stable isotope-labeled internal standard for the potent and selective neutrophil elastase inhibitor, Alvelestat. This document is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the analytical methodologies and data interpretation crucial for the reliable use of this compound in preclinical and clinical research.

Certificate of Analysis Overview

A Certificate of Analysis (CoA) for Alvelestat- $^{13}\text{C},\text{d}_3$ is a critical document that certifies the identity, purity, and quality of a specific batch. While individual batch data will vary, a typical CoA will include the information summarized in the tables below.

Compound Identification and Characterization

Parameter	Specification
Compound Name	Alvelestat- ¹³ C, _{d3}
Molecular Formula	C ₂₄ ¹³ CH ₁₉ D ₃ F ₃ N ₅ O ₄ S
Molecular Weight	549.55 g/mol [1]
CAS Number	848141-11-7 (Unlabeled)[1]
Appearance	White to off-white solid
Solubility	Soluble in DMSO

Purity and Impurity Profile

Analytical Test	Method	Acceptance Criteria
Purity (by HPLC)	HPLC-UV	≥98%[1]
Chemical Identity	¹ H NMR, ¹³ C NMR, Mass Spectrometry	Conforms to structure
Isotopic Purity	Mass Spectrometry	≥99% Deuterium incorporation; ≥99% ¹³ C incorporation
Residual Solvents	GC-HS	To be reported
Water Content	Karl Fischer Titration	To be reported

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the certificate of analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Objective: To determine the purity of Alvelestat-¹³C,_{d3} by separating it from any potential impurities.

Instrumentation:

- HPLC system with a UV detector
- C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m)

Reagents:

- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic acid (or other suitable modifier)

Procedure:

- Mobile Phase Preparation: Prepare two mobile phases:
 - Mobile Phase A: Water with 0.1% formic acid
 - Mobile Phase B: Acetonitrile with 0.1% formic acid
- Sample Preparation: Accurately weigh and dissolve a sample of Alvelestat- $^{13}\text{C}_3$ in a suitable solvent (e.g., DMSO) to a final concentration of approximately 1 mg/mL.
- Chromatographic Conditions:
 - Flow Rate: 1.0 mL/min
 - Injection Volume: 10 μ L
 - Column Temperature: 30 $^{\circ}\text{C}$
 - UV Detection Wavelength: 254 nm
 - Gradient Elution: A typical gradient might be:

Time (min)	% Mobile Phase A	% Mobile Phase B
0	95	5
20	5	95
25	5	95
26	95	5

| 30 | 95 | 5 |

- Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Objective: To confirm the molecular weight and assess the isotopic enrichment of Alvelestat-¹³C,_d₃.

Instrumentation:

- High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

Procedure:

- Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).
- Infusion: Infuse the sample directly into the mass spectrometer.
- Data Acquisition: Acquire the mass spectrum in positive ion mode.
- Data Analysis:
 - Identity Confirmation: Compare the observed monoisotopic mass of the protonated molecule [M+H]⁺ with the calculated theoretical mass.

- Isotopic Purity: Analyze the isotopic distribution of the molecular ion peak to confirm the incorporation of one ^{13}C atom and three deuterium atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Objective: To confirm the chemical structure of Alvelestat- $^{13}\text{C},\text{d}_3$.

Instrumentation:

- NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

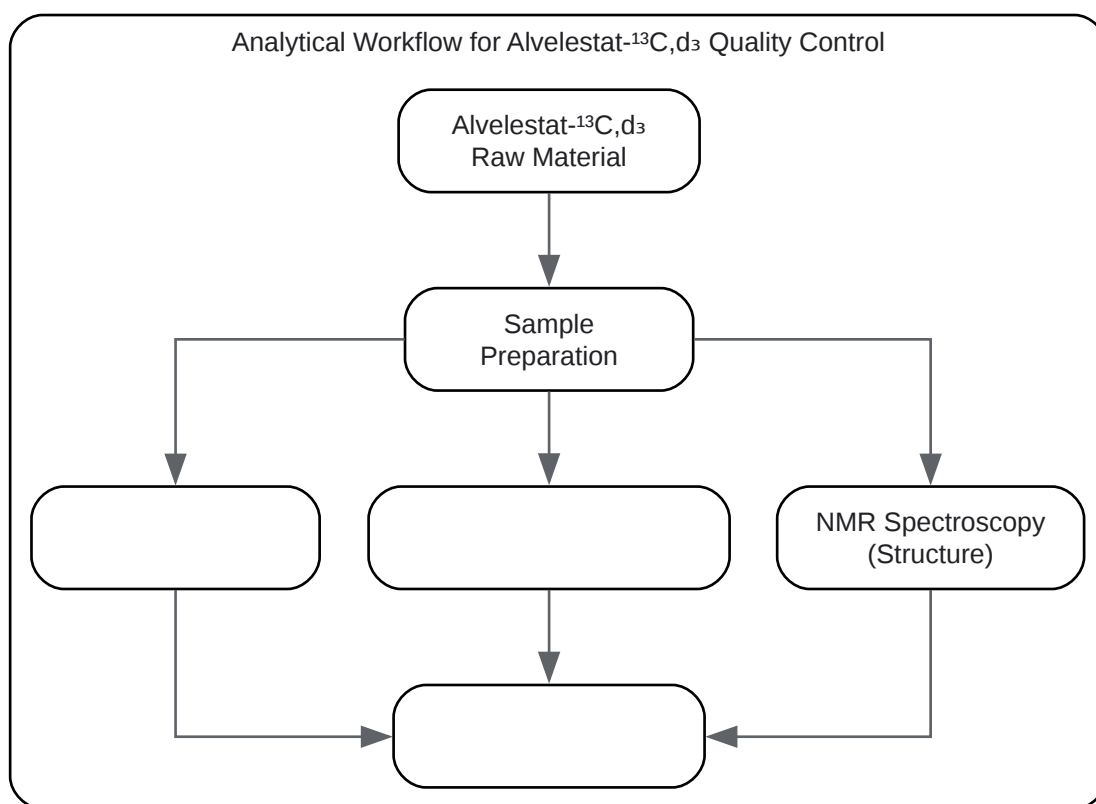
- Deuterated solvent (e.g., DMSO- d_6)

Procedure:

- Sample Preparation: Dissolve an appropriate amount of the sample in the deuterated solvent.
- Data Acquisition: Acquire ^1H and ^{13}C NMR spectra.
- Data Analysis:
 - ^1H NMR: The proton NMR spectrum is compared to the spectrum of unlabeled Alvelestat to confirm the presence of all expected protons and the absence of the protons that have been replaced by deuterium.
 - ^{13}C NMR: The carbon NMR spectrum will show the enrichment of one carbon signal due to the ^{13}C labeling. The chemical shifts of all carbons should be consistent with the proposed structure.

Visualizations

Analytical Workflow for Quality Control

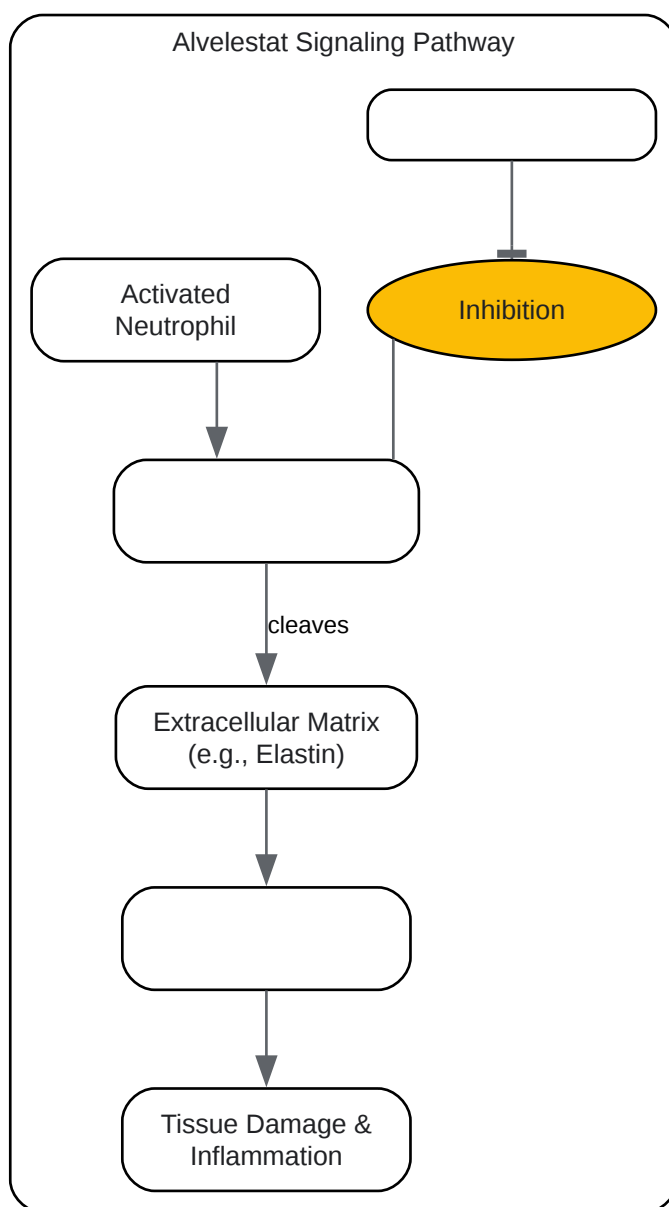


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Caption: Quality control workflow for Alvelestat- $^{13}\text{C},\text{d}_3$.

Alvelestat Mechanism of Action: Neutrophil Elastase Inhibition

Alvelestat is a potent and selective inhibitor of neutrophil elastase.[2] This enzyme plays a critical role in the pathogenesis of various inflammatory lung diseases, including Alpha-1 Antitrypsin Deficiency-associated Lung Disease (AATD-LD).[3]



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Caption: Alvelestat inhibits neutrophil elastase activity.

This guide provides a framework for understanding the analytical characterization of Alvelestat- $^{13}\text{C}_3, \text{d}_3$. For specific batch information, always refer to the Certificate of Analysis provided by the supplier.

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References

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